N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound is a highly complex polycyclic molecule featuring a central phosphorus atom (λ⁵-phosphorus) integrated into a pentacyclic scaffold. The structure includes two 4-methoxyphenyl substituents and a trifluoromethanesulfonamide (triflyl) group, which is known for its electron-withdrawing properties and prevalence in pharmaceuticals . Structural characterization of such compounds typically relies on NMR (¹H, ¹³C, ¹⁹F) and crystallographic methods, with SHELX software historically playing a critical role in small-molecule refinement .
Properties
IUPAC Name |
N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25F3NO7PS/c1-43-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(44-2)18-14-22)34(32)46-47(40,45-33(29)31)39-48(41,42)35(36,37)38/h3-20H,1-2H3,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIBOBXMYZDLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25F3NO7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common approach includes the reaction of dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin with 4-methoxyphenyl derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((11bS)-2,6-Bis(4-methoxyphenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethanesulfonamide moiety is a common feature in several synthesized derivatives (Table 1). Key differences lie in the substituents attached to the nitrogen atom and the core scaffold:
Key Observations :
- Substituent Position : The 4-methoxy substitution in 1j results in a lower yield (24%) compared to the 3-methoxy analogue 1k (84%), suggesting steric or electronic effects influence reaction efficiency .
- Core Complexity : The target compound’s phosphapentacyclic core introduces significant synthetic challenges, likely reducing yield compared to simpler linear analogues.
- Triflyl Group Stability : All compounds exhibit robust ¹⁹F NMR signals near -75 ppm, confirming the stability of the trifluoromethanesulfonamide group under synthetic conditions .
Chemical Space and Similarity Metrics
Graph-based comparison methods (e.g., graph isomorphism) are critical for evaluating structural similarities in complex molecules like the target compound. While bit-vector fingerprinting is computationally efficient, it may fail to capture nuanced differences in polycyclic systems . For example:
- Phosphorus vs.
- Lumping Strategies : Compounds with similar triflyl groups may be "lumped" into surrogate categories for reactivity studies, though this risks oversimplifying their distinct electronic profiles .
Database Coverage and Patent Extraction
Automated databases like SureChEMBL and IBM SIIP successfully map ~60% of known trifluoromethanesulfonamide derivatives to their parent patents . However, the target compound’s structural complexity may reduce its detectability in such databases, necessitating manual curation for accurate classification .
Biological Activity
N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. The presence of phosphorous within its pentacyclic framework and the trifluoromethanesulfonamide group contribute to its unique chemical properties and reactivity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 905.7 g/mol. Its structural complexity includes multiple aromatic rings and functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C48H30F3N2O7P |
| Molecular Weight | 905.7 g/mol |
| Structural Features | Pentacyclic structure with phosphorus and trifluoromethanesulfonamide functionalities |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors due to its unique functional groups. The phosphorus atom plays a crucial role in binding to these targets, potentially influencing their activity and modulating biochemical pathways.
Biological Activity
Research into the biological activity of this compound suggests several potential applications:
- Antibacterial Activity : Similar compounds in the sulfonamide class exhibit antibacterial properties; thus, this compound may also show efficacy against bacterial pathogens.
- Antiviral Properties : Given the presence of phosphorous in its structure akin to known antiviral agents like phosphonates, it may possess antiviral activity.
- Antifungal Potential : The complex structure suggests possible interactions with fungal cells that could lead to antifungal effects.
Comparative Analysis
A comparative analysis with similar compounds helps illustrate the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide with methoxy group | Antibacterial |
| Phosphonates | Phosphorus-containing compounds | Antiviral |
| Triazoles | Five-membered ring compounds | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
